molecular formula C8H8O4 B1361396 2-Hydroxyphenoxyacetic Acid CAS No. 6324-11-4

2-Hydroxyphenoxyacetic Acid

Cat. No.: B1361396
CAS No.: 6324-11-4
M. Wt: 168.15 g/mol
InChI Key: LPXHPAYRONCQIF-UHFFFAOYSA-N
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Description

2-Hydroxyphenoxyacetic acid is an organic compound with the molecular formula C8H8O4. It is a derivative of phenol and acetic acid, characterized by the presence of a hydroxy group and a phenoxy group attached to the acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-Hydroxyphenoxyacetic acid has a wide range of applications in scientific research:

Safety and Hazards

2-Hydroxyphenoxyacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Hydroxyphenoxyacetic acid are not available, research in related fields suggests potential areas of interest. For instance, the development of new multicomponent strategies for the rapid synthesis of versatile biologically relevant heterocycles , and the exploration of synthetic biology and metabolic engineering approaches for bio-based chemical production could be relevant.

Biochemical Analysis

Biochemical Properties

2-Hydroxyphenoxyacetic Acid plays a significant role in biochemical reactions, particularly those involving oxidative stress and neuroprotection. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for mitigating oxidative damage in cells . These interactions help in reducing reactive oxygen species and protecting cells from oxidative stress-induced damage. Additionally, this compound has been shown to interact with proteins involved in apoptosis regulation, such as B-cell lymphoma 2 (Bcl-2), thereby influencing cell survival pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to provide neuroprotective effects by reducing oxidative stress and preventing cell death . This compound influences cell signaling pathways, including the upregulation of antioxidant proteins like superoxide dismutase and catalase. It also affects gene expression by modulating the levels of sirtuin-1 and forkhead box O3a, which are involved in cellular stress responses . Furthermore, this compound impacts cellular metabolism by enhancing the cells’ ability to cope with oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to and modulate the activity of various biomolecules. It acts as an antioxidant by scavenging reactive oxygen species and upregulating the expression of antioxidant enzymes . This compound also inhibits pro-apoptotic pathways by interacting with proteins like B-cell lymphoma 2, thereby promoting cell survival. Additionally, this compound influences gene expression by modulating transcription factors such as sirtuin-1 and forkhead box O3a, which play key roles in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained neuroprotective effects and enhanced cellular resistance to oxidative stress . These findings suggest that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide significant neuroprotective benefits without any adverse effects . At higher doses, there may be potential toxic effects, including oxidative damage and disruption of cellular homeostasis . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and antioxidant defense . It interacts with enzymes such as superoxide dismutase and catalase, which play key roles in the detoxification of reactive oxygen species. Additionally, this compound may influence metabolic flux by modulating the levels of various metabolites involved in cellular stress responses . Understanding these pathways is essential for elucidating the full range of biochemical effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its bioavailability and efficacy. Studies have shown that this compound can accumulate in certain cellular compartments, enhancing its protective effects against oxidative stress .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The presence of targeting signals or post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyphenoxyacetic acid can be synthesized through several methods. One common method involves the reaction of 2-chlorophenoxyacetic acid with an alkali metal hydroxide in an organic solvent. This process typically requires heating and results in the substitution of the chlorine atom with a hydroxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The specific details of these methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyphenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form phenolic derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide, and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce phenolic compounds.

Properties

IUPAC Name

2-(2-hydroxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXHPAYRONCQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212629
Record name (o-Hydroxyphenoxy)acetic acid
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-11-4
Record name 2-(2-Hydroxyphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6324-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (o-Hydroxyphenoxy)acetic acid
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Record name 6324-11-4
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Record name (o-Hydroxyphenoxy)acetic acid
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Record name (o-hydroxyphenoxy)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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